molecular formula C10H13ClN4OS B2711454 4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-99-9

4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No. B2711454
CAS RN: 866155-99-9
M. Wt: 272.75
InChI Key: MQMWNSUPPJFVED-UHFFFAOYSA-N
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Description

“4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile” is a chemical compound. It is also known as “4-chloro-N-(2-morpholinoethyl)benzamide” and "Moclobemide" . It is used as an intermediate for the synthesis of pharmaceuticals .

Scientific Research Applications

Reactions and Synthesis

  • Novel Synthesis Methods: Research has shown that 3-bromoisothiazole-5-carbonitriles react with secondary dialkylamines like morpholine to produce 3-amino-substituted derivatives in high yields. The reaction mechanisms and the formation of side products have been thoroughly explored, offering insights into the efficiency and versatility of these compounds in synthesis processes (Kalogirou & Koutentis, 2014).

Anticancer Activities

  • Ultrasound-Promoted Synthesis for Anticancer Applications: A study has detailed an environmentally friendly, ultrasound-promoted synthesis method for producing novel thiadiazolo[3,2-α]pyrimidine derivatives with significant in-vitro anticancer activities. The compounds displayed potent inhibitory effects on various human tumor cell lines, suggesting their potential as anticancer agents (Tiwari et al., 2016).

Antibacterial Evaluation

  • Antibacterial Properties: Thiazolo[4,5-d]pyrimidines synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine demonstrated promising antibacterial evaluations. The study highlighted the chemical transformations these compounds undergo and their potential application in developing new antibacterial agents (Rahimizadeh et al., 2011).

Neuroprotective Agents

  • Cerebral Protective Agents: Research into various 2-aminothiazoles and 2-thiazolecarboxamides revealed compounds with significant anti-anoxic activity, suggesting potential as neuroprotective or cerebral protective agents. This work underscores the importance of the nitrogenous basic moiety in enhancing the pharmacological profile of these compounds (Ohkubo et al., 1995).

Acetylcholinesterase Inhibition

  • AChE Inhibitory Activity: A library of novel dihydrobenzo[b]thiophenes was synthesized and evaluated for acetylcholinesterase (AChE) inhibitory activity. One compound, in particular, showed potent AChE inhibition, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Jeyachandran et al., 2013).

Safety and Hazards

This compound may emit very toxic fumes of Cl and NOx when heated to decomposition . It is also harmful if swallowed .

properties

IUPAC Name

4-chloro-2-(2-morpholin-4-ylethylamino)-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4OS/c11-9-8(7-12)17-10(14-9)13-1-2-15-3-5-16-6-4-15/h1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWNSUPPJFVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile

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